2-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl 4-fluorobenzoate

Lipophilicity Drug-likeness Physicochemical profiling

2-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl 4-fluorobenzoate (CAS 338748-64-4, molecular formula C20H19F4N3O4, MW 441.4 g/mol) is a synthetic arylpiperazine derivative featuring a 2-nitro-4-(trifluoromethyl)phenyl pharmacophore linked via an ethyl spacer to a 4-fluorobenzoate ester. The compound belongs to a class of piperazine-based ligands historically explored as tachykinin (substance P, neurokinin A/B) receptor antagonists in patent literature, where the ortho-nitro and para-trifluoromethyl substitution pattern on the phenyl ring is associated with potent receptor binding.

Molecular Formula C20H19F4N3O4
Molecular Weight 441.383
CAS No. 338748-64-4
Cat. No. B2615751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl 4-fluorobenzoate
CAS338748-64-4
Molecular FormulaC20H19F4N3O4
Molecular Weight441.383
Structural Identifiers
SMILESC1CN(CCN1CCOC(=O)C2=CC=C(C=C2)F)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C20H19F4N3O4/c21-16-4-1-14(2-5-16)19(28)31-12-11-25-7-9-26(10-8-25)17-6-3-15(20(22,23)24)13-18(17)27(29)30/h1-6,13H,7-12H2
InChIKeyVZLSWMWLCDQFSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl 4-fluorobenzoate (CAS 338748-64-4): Piperazine-Ester Research Compound for Neurokinin-Targeted Probe Development


2-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl 4-fluorobenzoate (CAS 338748-64-4, molecular formula C20H19F4N3O4, MW 441.4 g/mol) is a synthetic arylpiperazine derivative featuring a 2-nitro-4-(trifluoromethyl)phenyl pharmacophore linked via an ethyl spacer to a 4-fluorobenzoate ester [1]. The compound belongs to a class of piperazine-based ligands historically explored as tachykinin (substance P, neurokinin A/B) receptor antagonists in patent literature, where the ortho-nitro and para-trifluoromethyl substitution pattern on the phenyl ring is associated with potent receptor binding [2]. It is supplied as a research-grade chemical (≥95% purity) for non-human, non-therapeutic investigational use .

Workflow

Neurokinin receptor probe development and GPCR-targeted screening studies.

Selection

Piperazine-based tachykinin antagonist scaffold with nitro/CF3 pharmacophore.

Context

Research-grade tool compound for non-therapeutic investigational use in CNS pharmacology.

Why Generic Piperazine-Ester Substitution Fails: Physicochemical Differentiation of CAS 338748-64-4 Within the 338748-Series


Within the 338748-congeneric series, the N-aryl substitution pattern (nitro and trifluoromethyl positions) and the ester terminus jointly dictate lipophilicity, polar surface area, and hydrogen-bond acceptor count—parameters that directly influence passive permeability, binding-site complementarity, and off-target promiscuity [1]. Simply substituting one ester congener for another (e.g., thiophene-2-carboxylate or 2,4-dichlorobenzoate) changes XLogP3 by up to 0.9 log units and topological polar surface area by over 28 Ų, which can alter membrane partitioning and receptor recognition profiles even when the core 2-nitro-4-(trifluoromethyl)phenylpiperazine scaffold is conserved [2]. The specific combination of a 4-fluorobenzoate ester with the ortho-nitro/para-CF3-substituted phenylpiperazine core yields a computed property profile that cannot be replicated by any single commercially available analog .

Target (CAS 338748-64-4)
4-Fluorobenzoate ester with ortho-nitro/para-CF3 core
Potential Substitute
Thiophene-2-carboxylate or 2,4-dichlorobenzoate analogs may shift lipophilicity and polar surface area, altering membrane partitioning and receptor recognition.
Target (CAS 338748-64-4)
4 fluorine atoms (CF3 + 4-F-benzoate) contributing to metabolic shielding context
Potential Substitute
Non-fluorinated or lower-fluorine analogs may present different oxidative metabolism profiles, potentially limiting incubation stability in cell-based assays.

Quantitative Differentiation Evidence: CAS 338748-64-4 vs. 338748-Series Analogs


Lipophilicity Advantage: 0.9 Log Unit Higher XLogP3 vs. 4-Nitrophenyl Analog Drives Membrane Permeability Differentiation

The target compound (CAS 338748-64-4) exhibits a computed XLogP3 of 4.2, which is 0.9 log units higher than the 4-nitrophenyl analog (CAS 338748-59-7, XLogP3 = 3.3) that lacks the trifluoromethyl group [1]. This difference reflects the substantial lipophilicity contribution of the para-CF3 substituent on the N-aryl ring. Higher logP correlates with enhanced passive membrane permeability, which is a critical parameter when selecting probe compounds for cell-based neurokinin receptor occupancy assays where intracellular target access may be required [2].

Lipophilicity (XLogP3)
Cross-study comparable
XLogP3 = 4.2
Δ = +0.9 log units
Supports membrane permeability differentiation in cell-based assay context.
Compared to 4-nitrophenyl analog (XLogP3 = 3.3). Algorithm: XLogP3 3.0.
Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area Differentiation: 28.4 Ų Lower tPSA than Thiophene Analog Predicts Superior CNS Bioavailability

The target compound has a computed topological polar surface area (tPSA) of 78.6 Ų, which is 28.4 Ų lower than the thiophene-2-carboxylate analog (CAS 338748-61-1, tPSA = 107 Ų) [1]. The widely validated threshold for favorable blood-brain barrier penetration is tPSA < 90 Ų; the target compound falls well below this cutoff, whereas the thiophene analog exceeds it, predicting substantially different CNS distribution profiles if these compounds are used as in vivo pharmacological probes [2].

tPSA (BBB Penetration)
Cross-study comparable
tPSA = 78.6 Ų
Δ = -28.4 Ų
Below empirical 90 Ų BBB threshold; supports CNS probe selection context.
Thiophene analog tPSA = 107 Ų exceeds cutoff. Algorithm: Cactvs 3.4.8.24.
Blood-brain barrier permeability CNS drug design tPSA Physicochemical profiling

Fluorine Count and Metabolic Stability: 4 Fluorine Atoms vs. 0–3 in Closest Analogs

CAS 338748-64-4 contains 4 fluorine atoms (three in the para-CF3 group and one in the 4-fluorobenzoate ester), compared with 3 fluorine atoms in the thiophene analog (CAS 338748-61-1), 3 in the 3-CF3-benzoate analog (CAS 338748-62-2), and only 1 in the 4-nitrophenyl analog (CAS 338748-59-7) [1]. Strategic fluorine incorporation at metabolically labile positions is an established tactic for reducing cytochrome P450-mediated oxidative metabolism, and the para-fluorine on the benzoate ester may provide additional metabolic shielding of the ester linkage relative to non-fluorinated benzoate analogs [2].

Fluorine Count & Stability
Class-level inference
4 F atoms (CF3 + 4-F-benzoate)
May support enhanced stability context; direct microsomal data not available.
Based on fluorine medicinal chemistry principles. Requires experimental validation.
Metabolic stability Fluorine substitution Oxidative metabolism Medicinal chemistry

Molecular Weight Differentiation: 441.4 g/mol Target Occupies Optimal Drug-Likeness Space vs. Heavier and Lighter Analogs

With a molecular weight of 441.4 g/mol, the target compound falls within the Lipinski Rule of Five MW cutoff (≤500 g/mol) while being 50 g/mol heavier than the 4-nitrophenyl analog (373.4 g/mol) and 50 g/mol lighter than the 3-CF3-benzoate analog (491.4 g/mol) [1]. This positions the target compound at a balanced midpoint: heavier than the minimal 4-nitrophenyl scaffold (potentially offering additional binding contacts from the CF3 and 4-F groups) but lighter than the di-trifluoromethyl analog, which may present solubility and permeability liabilities [2].

Molecular Weight
Cross-study comparable
441.4 g/mol
Δ = -50.0 vs. heavier analog
Within balanced drug-likeness space; may support ADME property review.
Below Lipinski MW ≤500 cutoff. Heavier analog: 491.4 g/mol.
Drug-likeness Lipinski rule of five Molecular weight Lead optimization

Hydrogen-Bond Acceptor Count: Target's 10 HBA Positions It as Strongest Polar Interactor Among 4-Fluorobenzoate Congeners

The target compound has 10 hydrogen-bond acceptor atoms (nitro oxygens, ester carbonyl and ether oxygens, piperazine nitrogens, fluorine atoms), compared with 7 HBA for the 4-nitrophenyl analog (CAS 338748-59-7) and 6 HBA for the 3-chlorobenzoate analog (CAS 338748-60-0) [1]. In the context of tachykinin receptor antagonism, multiple H-bond acceptors are implicated in key interactions with conserved transmembrane domain residues; the higher HBA count of the target compound may enable more extensive polar contact networks within the receptor binding pocket [2].

H-Bond Acceptors
Class-level inference
10 HBA
Δ = +3 vs. 4-nitrophenyl analog
Higher polar contact capacity; may support SAR differentiation context.
Computed by Cactvs 3.4.8.24. Binding kinetics require experimental confirmation.
Hydrogen bonding Receptor binding Molecular recognition SAR

Commercial Availability and Purity: 95% Minimum Purity with Full Quality Assurance Documentation

CAS 338748-64-4 is commercially available from AKSci (Cat# 1278CL) at ≥95% purity with available Certificate of Analysis (COA) and Safety Data Sheet (SDS) upon request, and is stocked and shipped from California, USA . The 4-nitrophenyl analog (CAS 338748-59-7) is listed as 'Discontinued product' at CymitQuimica, and the 2,4-dichlorobenzoate analog (CAS 338748-68-8) is also listed as 'Discontinued' . This active commercial status of the target compound relative to discontinued analogs represents a practical procurement advantage for researchers requiring consistent, documented supply for ongoing studies.

Commercial Availability
Data to verify
Active listing, ≥95% purity, COA/SDS available
Supports procurement continuity; multiple analogs discontinued.
Vendor catalog status as of May 2026. Cross-reference supplier for current stock.
Chemical procurement Quality assurance Research-grade purity COA

Recommended Application Scenarios for CAS 338748-64-4 Based on Quantitative Differentiation Evidence


CNS-Targeted Neurokinin Receptor Probe Development Requiring Predicted BBB Penetration

For neuroscience research programs developing tachykinin (NK1/NK2/NK3) receptor probes, CAS 338748-64-4 is the preferred choice within the 338748-series based on its tPSA of 78.6 Ų, which falls below the 90 Ų threshold predictive of favorable blood-brain barrier penetration [1]. The thiophene analog (CAS 338748-61-1, tPSA = 107 Ų) exceeds this cutoff and is disfavored for CNS applications . Researchers should select the target compound when designing in vivo CNS target engagement studies involving neurokinin receptor pharmacology.

Cell-Based Receptor Occupancy Assays Requiring High Membrane Permeability

The target compound's XLogP3 of 4.2 provides a 0.9 log unit lipophilicity advantage over the 4-nitrophenyl analog (XLogP3 = 3.3), predicting approximately 8-fold higher membrane partitioning [1]. This makes CAS 338748-64-4 the rational selection for cell-based assays measuring intracellular or membrane-embedded receptor occupancy, where passive diffusion across phospholipid bilayers is rate-limiting for compound access to the target .

Structure-Activity Relationship (SAR) Studies Mapping Ester Terminus Contributions to Target Binding

CAS 338748-64-4 serves as the 4-fluorobenzoate ester reference point in systematic SAR studies comparing ester terminus effects while holding the 2-nitro-4-(trifluoromethyl)phenylpiperazine core constant. Its balanced molecular weight (441.4 g/mol), high HBA count (10), and intermediate lipophilicity make it the most representative member of the series for establishing baseline structure-activity trends [1]. Parallel testing against the thiophene (CAS 338748-61-1), 2,4-dichlorobenzoate (CAS 338748-68-8), and 3-CF3-benzoate (CAS 338748-62-2) analogs enables systematic deconvolution of ester contributions to potency and selectivity .

Long-Term Screening Library Building with Supply Chain Stability Requirements

For core facility managers and screening library curators building sustainable compound collections, CAS 338748-64-4 offers documented commercial availability with ≥95% purity, COA/SDS support, and active vendor stocking, in contrast to the discontinued status of the 4-nitrophenyl analog (CAS 338748-59-7) and 2,4-dichlorobenzoate analog (CAS 338748-68-8) [1]. Procuring the target compound ensures batch-to-batch consistency and eliminates the risk of mid-program supply interruption for this chemical scaffold class .

Application
Selection Property
Validation Focus
CNS neurokinin receptor probe development
tPSA below BBB penetration threshold
CNS target engagement model validation
Cell-based receptor occupancy assays
Higher XLogP3 context for membrane partitioning
Cell permeability and target access confirmation
SAR studies mapping ester terminus effects
Representative HBA count and molecular weight
Systematic ester contribution deconvolution
Long-term screening library building
Documented commercial availability and quality support
Supply chain stability and batch-to-batch consistency
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